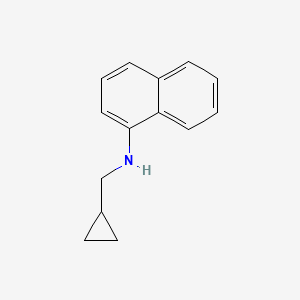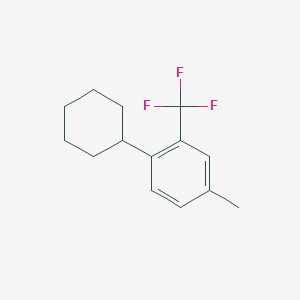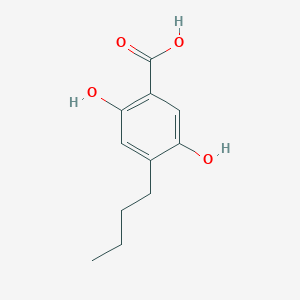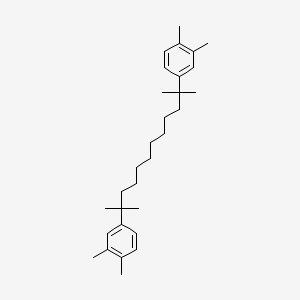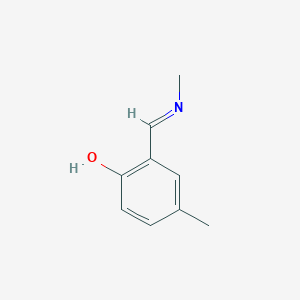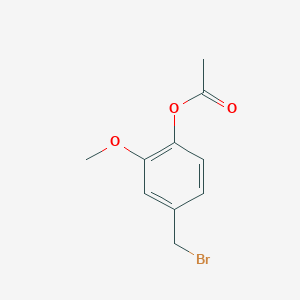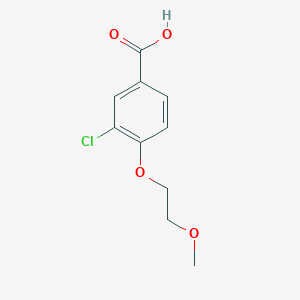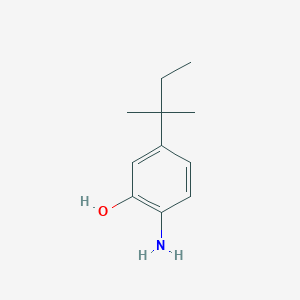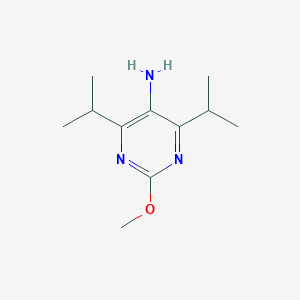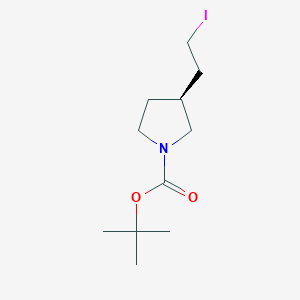
(S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The presence of the tert-butyl group and the iodoethyl substituent makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride.
Introduction of the Iodoethyl Group: The iodoethyl group can be introduced through a substitution reaction, where an appropriate leaving group (e.g., a halide) is replaced by an iodine atom using reagents such as sodium iodide in acetone.
Protection of the Nitrogen Atom: The nitrogen atom in the pyrrolidine ring is protected by the tert-butyl group, which can be introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, amines, thiols, alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidines, while oxidation and reduction can yield alcohols or alkanes .
Scientific Research Applications
(S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound is used in studies investigating the biological activity of pyrrolidine derivatives, including their potential as antiviral, anticancer, and antimicrobial agents.
Industrial Applications: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
tert-Butyl Pyrrolidine-1-carboxylate: Similar to (S)-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate but without the iodoethyl group.
3-(2-Iodoethyl)pyrrolidine: Similar to this compound but without the tert-butyl group.
Uniqueness
This compound is unique due to the presence of both the tert-butyl and iodoethyl groups, which confer specific chemical reactivity and biological activity. The combination of these groups makes the compound a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C11H20INO2 |
|---|---|
Molecular Weight |
325.19 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-8H2,1-3H3/t9-/m1/s1 |
InChI Key |
WAZXDTKITHEPAQ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)CCI |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



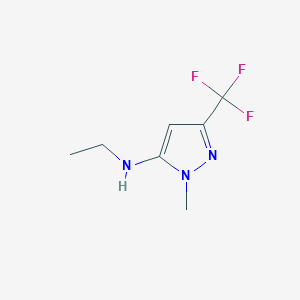
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
